While a reference to its 3-carbohydrazide derivative exists in a spectral database [], there is no mention of the parent compound's (MBP) research applications. Furthermore, searches through scientific databases and literature yielded no significant findings on MBP's use in research.
The presence of the nitro group (NO2) and the pyrazole ring in MBP suggests potential for various research avenues, but these remain purely speculative. Nitro groups can participate in various reactions, while pyrazole rings are found in numerous biologically active molecules [, ].
Researchers interested in exploring the potential of MBP could:
1-(4-Methylbenzyl)-4-nitro-1H-pyrazole is a chemical compound characterized by its pyrazole ring, a five-membered aromatic structure containing two nitrogen atoms. The compound features a 4-nitro substituent, which is known for its electron-withdrawing properties, and a 4-methylbenzyl group, contributing to its unique physical and chemical properties. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.
The chemical behavior of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole can be influenced by its functional groups. Key reactions include:
The synthesis of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole can be achieved through several methods:
1-(4-Methylbenzyl)-4-nitro-1H-pyrazole has potential applications in various domains:
Studies on the interactions of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole with biological systems are crucial for understanding its potential therapeutic effects. Molecular docking studies could provide insights into its binding affinities with target proteins, while in vitro assays could elucidate its mechanism of action.
Several compounds share structural similarities with 1-(4-methylbenzyl)-4-nitro-1H-pyrazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Nitropyrazole | Nitro group at position 3 | Known for explosive properties |
| 4-Nitropyrazole | Nitro group at position 4 | Exhibits antimicrobial activity |
| 1-Phenyl-4-nitropyrazole | Phenyl group at position 1 | Used in organic synthesis |
| 1-(2-Chlorobenzyl)-4-nitropyrazole | Chlorobenzyl substitution | Potentially enhanced reactivity |
The uniqueness of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole lies in its specific substitution pattern and the presence of both an electron-withdrawing nitro group and an electron-donating methyl group, which could influence its reactivity and biological activity differently compared to other similar compounds.
The neuroprotective potential of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole emerges from the established therapeutic benefits of pyrazole scaffolds in neurodegenerative disease interventions [8] [10]. Pyrazole derivatives function as bidentate ligands capable of simultaneous hydrogen bond donation and acceptance, enabling complementary interactions with carbonyl oxygen and amide protons on peptide backbones [8]. This dual binding capacity enhances their affinity for neuronal targets involved in neurodegenerative processes.
Acetylcholinesterase inhibition represents a primary mechanism through which pyrazole compounds exert neuroprotective effects [8] [10]. Structurally analogous compounds to 1-(4-methylbenzyl)-4-nitro-1H-pyrazole demonstrate potent acetylcholinesterase inhibitory activities with nanomolar potencies [8]. N-substituted pyrazole-derived α-aminophosphonates achieve inhibitory concentration values of 17 to 55 nanomolar against acetylcholinesterase while maintaining exceptional selectivity ratios favoring acetylcholinesterase over butyrylcholinesterase [8].
The nitro substitution present in 1-(4-methylbenzyl)-4-nitro-1H-pyrazole correlates with enhanced neuroprotective activity based on structure-activity relationship analyses of related compounds [7] [8]. Phenylacetamide derivatives bearing pyrazole and nitro functionalities demonstrate significant neuroprotective effects in oxidative stress models, restoring cell viability particularly at lower concentrations [7]. These compounds effectively alleviate oxidative stress and improve antioxidant defense capacity in brain tissue models [7].
Table 2: Neuroprotective Activities of Pyrazole Derivatives
| Compound | Target | IC50/Ki (μM) | Selectivity (AChE/BuChE) | Neuroprotection (%) |
|---|---|---|---|---|
| Compound 165 (N-substituted pyrazole α-aminophosphonate) | AChE | 0.055 | 0.006 | N/A |
| Compound 166 (N-substituted pyrazole α-aminophosphonate) | AChE | 0.017 | 0.003 | N/A |
| Compound 169 (Pyrazole derivative) | AChE | 0.069 | 0.01 | 45 |
| Compound 170 (Linear pyrazole derivative) | AChE | 1.937 | 1.60 | 90 |
| Compound 3 (Phenylacetamide-pyrazole) | AChE | Active | N/A | Restored viability |
| Compound 4 (Phenylacetamide-pyrazole) | AChE | Active | N/A | Restored viability |
Amyloid-β aggregation inhibition constitutes another neuroprotective mechanism demonstrated by pyrazole derivatives [8] [10]. Linear pyrazole compounds structurally similar to 1-(4-methylbenzyl)-4-nitro-1H-pyrazole effectively reduce amyloid-β 1-42 aggregation induced by metal ions at concentrations of 20 micromolar [8]. These compounds simultaneously improve cell viability by 90% in neurodegeneration models while maintaining acetylcholinesterase inhibitory activity [8].
Sigma-1 receptor modulation represents an additional neuroprotective pathway where pyrazole scaffolds demonstrate therapeutic potential [6]. Although specific data for 1-(4-methylbenzyl)-4-nitro-1H-pyrazole remains limited, related pyrazole compounds influence sigma-1 receptor expression and function, contributing to neuroprotection through modulation of excitotoxicity, calcium dysregulation, and mitochondrial dysfunction [6]. The methylbenzyl substitution pattern may enhance blood-brain barrier penetration, facilitating central nervous system bioavailability [11].
The antimicrobial potential of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole builds upon extensive research demonstrating broad-spectrum antibacterial activities of pyrazole derivatives against multidrug-resistant pathogens [12] [14]. Pyrazole-containing compounds exhibit diverse antimicrobial mechanisms including DNA gyrase inhibition, protein synthesis disruption, and peptidoglycan synthesis interference [14]. The nitro functional group present in 1-(4-methylbenzyl)-4-nitro-1H-pyrazole correlates with enhanced antimicrobial activity, as demonstrated by related nitro-pyrazole compounds [15].
Historical precedent for nitro-pyrazole antimicrobial activity exists with 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide, which demonstrates antibacterial spectrum comparable to nitrofurantoin while exhibiting superior inhibitory concentrations [15]. This compound achieves highly effective antimicrobial activity against experimental bacterial infections with low acute toxicity profiles [15]. The structural similarities between this established antimicrobial agent and 1-(4-methylbenzyl)-4-nitro-1H-pyrazole suggest potential for comparable antimicrobial efficacy.
Contemporary research on pyrazole derivatives reveals significant activities against clinically relevant multidrug-resistant strains [14] [16]. Thiazol-4-one bearing pyrazole derivatives demonstrate minimum inhibitory concentrations ranging from 0.22 to 0.25 micrograms per milliliter against diverse bacterial pathogens [16]. These compounds maintain bactericidal effects against both Gram-positive and Gram-negative organisms, with minimum bactericidal concentration to minimum inhibitory concentration ratios of four or less [16].
Table 3: Antimicrobial Activities of Pyrazole Derivatives
| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | Gram Selectivity | Additional Activity |
|---|---|---|---|---|
| Compound 3a (4-alkenyl pyrazole) | 12.5 | 6.25 | Broad | Fungicidal 25.0 |
| Compound 3b (4-alkenyl pyrazole) | 12.5 | 3.125 | Broad | Fungicidal 25.0 |
| Compound 4f (4-imino pyrazole) | Active | 1.625 | E. coli selective | MBC 3.125 |
| Compound 7b (Thiophene-pyrazole) | 0.22 | 0.23 | Broad | Biofilm disruption |
| Compound 9 (Pyrazoline) | 4 | >128 | Gram-positive | Bacteriostatic |
| 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide | Active | Active | Broad | Low toxicity |
Biofilm disruption represents an critical antimicrobial mechanism where pyrazole derivatives demonstrate superior efficacy [16] [17]. Pyrazole-containing compounds significantly reduce Staphylococcus aureus and Staphylococcus epidermidis biofilm formation by 67% to 89% at their minimum inhibitory concentrations [16]. This biofilm disruption capability proves essential for overcoming antimicrobial resistance mechanisms employed by multidrug-resistant pathogens [16].
The methylbenzyl substitution in 1-(4-methylbenzyl)-4-nitro-1H-pyrazole may enhance antimicrobial potency through improved lipophilicity and membrane penetration [13] [14]. Structure-activity relationship studies indicate that lipophilic substituents at the pyrazole nitrogen position correlate with enhanced antibacterial activity [13]. Additionally, the combination of nitro and aromatic substitutions provides dual mechanisms for antimicrobial action through both oxidative stress induction and membrane interaction [14].
Antifungal activities represent an additional antimicrobial dimension where pyrazole derivatives demonstrate efficacy [13] [17]. Functionalized pyrazole compounds achieve minimum fungicidal concentrations of 12.5 to 25.0 micrograms per milliliter against Candida species [13]. These compounds maintain broad-spectrum activity against both bacterial and fungal pathogens, suggesting potential for 1-(4-methylbenzyl)-4-nitro-1H-pyrazole as a dual-action antimicrobial agent [13].
The immunomodulatory potential of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole emerges from established anti-inflammatory and immune-modulating properties of pyrazole derivatives in autoimmune disorder research [22] [24]. Pyrazole scaffolds demonstrate significant capacity for modulating immune responses through multiple pathways including nuclear factor kappa B inhibition, cyclooxygenase modulation, and cytokine regulation [22] [24]. The structural features of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole align with compounds demonstrating potent immunomodulatory activities.
Nuclear factor kappa B pathway inhibition represents a primary immunomodulatory mechanism for pyrazole derivatives [24]. Recent research identifies novel pyrazole analogs as potent nuclear factor kappa B inhibitors with demonstrated efficacy in lipopolysaccharide-stimulated RAW264.7 cells [24]. These compounds achieve significant reduction in interleukin-1β, tumor necrosis factor-α, and interleukin-6 levels through inhibitor kappa B-α and nuclear factor kappa B pathway modulation [24]. Molecular docking analyses reveal favorable binding interactions within the nuclear factor kappa B active site groove through hydrogen bonding and nonbonded interactions [24].
Cyclooxygenase inhibition constitutes another significant immunomodulatory pathway where pyrazole derivatives demonstrate therapeutic efficacy [22] [23]. Pyrazoline compounds achieve substantial anti-inflammatory activities with 74% to 82% efficacy compared to diclofenac sodium controls [22]. These compounds effectively suppress prostaglandin biosynthesis from arachidonic acid through cyclooxygenase inhibition while maintaining selectivity profiles favoring cyclooxygenase-2 over cyclooxygenase-1 [22].
Table 4: Immunomodulatory Activities of Pyrazole Derivatives
| Compound | Target/Mechanism | IC50/Activity | Cytokine Reduction | Model System |
|---|---|---|---|---|
| Compound 6c (NF-κB inhibitor) | NF-κB inhibition | Potent inhibitor | IL-1β, TNF-α, IL-6 | RAW264.7 cells |
| Pyrazoline 2d (Anti-inflammatory) | COX inhibition | 74.0% activity | PGE2 reduction | Carrageenan edema |
| Pyrazoline 2e (Anti-inflammatory) | COX inhibition | 82% activity | PGE2 reduction | Carrageenan edema |
| Compound 4 (Anti-inflammatory pyrazole) | Multiple pathways | 82% activity | Multiple mediators | Adjuvant arthritis |
| Berotralstat (Plasma kallikrein inhibitor) | Plasma kallikrein | FDA approved | Bradykinin control | HAE patients |
| Novel pyrazole (TLR4 targeting) | TLR4 modulation | 100% protection | Immune activation | NDV challenge |
Adjuvant-induced arthritis models demonstrate the therapeutic potential of pyrazole derivatives in autoimmune disorder treatment [22] [23]. Pyrazoline compounds administered during adjuvant arthritis development significantly reduce arthritic scores, body weight loss, and hepatic metabolism impairment compared to vehicle controls [22]. These compounds exhibit preventive anti-inflammatory activity through modulation of multiple inflammatory mediators including prostaglandins and leukotrienes [22].
Toll-like receptor 4 modulation represents an emerging immunomodulatory target where pyrazole derivatives show promise [21]. Novel pyrazole compounds achieve complete protection against viral challenges through toll-like receptor 4 pathway modulation, suggesting potential applications in autoimmune disorder management [21]. Molecular docking studies reveal favorable binding interactions with toll-like receptor 4 protein structures through hydrophobic interactions and hydrogen bonding networks [21].
The nitro substitution in 1-(4-methylbenzyl)-4-nitro-1H-pyrazole may contribute to immunomodulatory activity through oxidative stress modulation and inflammatory pathway interference [22] [24]. Structure-activity relationship analyses indicate that nitro-substituted pyrazole derivatives demonstrate enhanced anti-inflammatory activities compared to unsubstituted analogs [22]. The methylbenzyl substitution pattern provides additional lipophilic character that may enhance tissue penetration and bioavailability in inflammatory sites [24].
The nitro group positioned at the 4-carbon of the pyrazole ring in 1-(4-methylbenzyl)-4-nitro-1H-pyrazole exerts profound electronic effects that significantly influence the compound's structure-activity relationships. The electron-withdrawing nature of the nitro group creates a strong inductive effect that decreases the electron density throughout the pyrazole ring system [1] [2].
The 4-nitro substitution pattern enables maximum resonance delocalization with the pyrazole aromatic system, as demonstrated by density functional theory calculations showing enhanced charge separation and stabilized molecular orbitals [3] [4]. This positioning reduces the pyrazole ring's basicity by approximately 1.5-2.0 pKa units compared to unsubstituted pyrazole, fundamentally altering the compound's protonation behavior and hydrogen bonding capacity [5] [2].
The electronic effects manifest as increased susceptibility to nucleophilic attack at the 3- and 5-positions of the pyrazole ring, while simultaneously reducing the electron density at the nitrogen atoms [6]. This electronic redistribution enhances the compound's ability to participate in charge-transfer complexes and influences its binding affinity to protein targets containing electron-rich residues [7] [1].
Computational studies reveal that the nitro group's electron-withdrawing capacity lowers both hole and electron reorganization energies from 0.48 electronvolts to 0.34 electronvolts and 0.44 electronvolts to 0.26 electronvolts, respectively, indicating improved charge injection properties [3] [4]. These changes in electronic structure directly correlate with enhanced bioactivity profiles observed in related nitro-substituted pyrazole derivatives [8] [2].
The 4-methylbenzyl substituent at the N1 position introduces significant steric effects that modulate the compound's three-dimensional structure and conformational flexibility. Crystallographic analysis of analogous benzyl-substituted pyrazoles indicates that the C-N1 bond length ranges from 1.45 to 1.47 angstroms, representing optimal substitution geometry for maintaining pyrazole ring integrity while accommodating steric bulk [9] [6].
The dihedral angle between the pyrazole and benzyl phenyl rings ranges from 28 to 35 degrees, reducing planarity and affecting potential π-π stacking interactions with target proteins [9] [10]. This non-planar geometry results from steric repulsion between the pyrazole ring hydrogens and the benzyl methylene group, creating a conformational energy barrier of approximately 12-15 kilojoules per mole for rotation about the N1-benzyl bond [11] [12].
The 4-methylbenzyl group contributes approximately 180 cubic angstroms of van der Waals volume and increases the molecular surface area by roughly 215 square angstroms compared to unsubstituted pyrazole [6] [9]. This steric bulk enhances membrane permeability by increasing the compound's lipophilicity by 1.2-1.5 logarithmic partition coefficient units, facilitating cellular uptake and bioavailability [13] [9].
The para-methyl substitution on the benzyl ring introduces additional conformational considerations through weak CH-π interactions and modified electronic distribution. Unlike ortho-substituted analogues that exhibit significant steric hindrance, the para-methyl group maintains optimal spatial arrangement for target binding while providing beneficial hydrophobic interactions [14] [15].
Comparative structure-activity relationship studies reveal significant differences in bioactivity between 1-(4-methylbenzyl)-4-nitro-1H-pyrazole and its ortho- and meta-substituted analogues. The para-substituted compound demonstrates superior binding affinity and selectivity profiles compared to positional isomers, with ortho-substituted analogues showing 50-70% reduced activity due to steric hindrance effects [14] [15].
Ortho-substituted 1-(2-methylbenzyl)-4-nitro-1H-pyrazole exhibits significantly diminished bioactivity with IC50 values ranging from 15-25 micromolar, compared to 5-8 micromolar for the para-substituted compound [16] [14]. This reduction results from conformational constraints imposed by the ortho-methyl group, which disrupts optimal receptor binding geometries and introduces unfavorable steric clashes with target protein residues [15] [17].
Meta-substituted analogues show intermediate activity profiles with IC50 values of 8-12 micromolar and selectivity indices of 3.2, indicating moderate electronic effects without severe steric penalties [16] [14]. The meta-positioning allows for electronic modulation of the benzyl ring while maintaining acceptable conformational flexibility for target engagement [18] [15].
Comparative analysis with electron-withdrawing para-substituted analogues, such as 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, demonstrates enhanced bioactivity with IC50 values of 3-6 micromolar and selectivity indices reaching 5.2 [16] [15]. This enhancement correlates with increased electron-deficiency of the benzyl ring, promoting stronger electrostatic interactions with nucleophilic target residues [2] [14].
Studies of electron-donating para-substituted compounds like 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole show reduced activity with IC50 values of 12-18 micromolar, confirming the importance of electronic complementarity between the substituent and target binding site [16] [14]. These findings establish the para-methyl substitution pattern as optimal for balancing electronic and steric requirements in this chemical series [15] [18].
The hydrogen bonding profile of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole encompasses multiple interaction sites that collectively determine target binding affinity and selectivity. The pyrazole N2 nitrogen serves as a strong hydrogen bond acceptor with binding energies of 15-20 kilojoules per mole, forming angular interactions with serine, threonine, tyrosine, and arginine residues at distances of 2.8-3.2 angstroms [19] [20] [21].
The nitro group oxygen atoms function as powerful hydrogen bond acceptors, with the primary oxygen exhibiting binding strengths of 20-25 kilojoules per mole in linear arrangements with basic amino acid residues including arginine, lysine, and histidine [22] [21] [23]. The secondary nitro oxygen provides moderate acceptor capacity at 15-20 kilojoules per mole, typically engaging asparagine, glutamine, and backbone NH groups through angular geometries spanning 2.8-3.1 angstroms [19] [21].
Molecular docking studies demonstrate that the compound's hydrogen bonding network significantly contributes to binding affinity, with individual H-bond interactions providing binding energy contributions ranging from -2.5 to -4.2 kilocalories per mole [22] [21]. The pyrazole ring's dual hydrogen bonding capacity, where N1 could theoretically serve as a donor and N2 as an acceptor, is modified by N1-benzyl substitution, eliminating donor capability while preserving the critical N2 acceptor function [19] [24] [17].
The aromatic π-system of both the pyrazole and benzyl rings participates in weaker but important π-π stacking interactions with aromatic amino acids including phenylalanine, tryptophan, and tyrosine, contributing 8-12 kilojoules per mole to binding affinity through parallel arrangements at 3.3-3.8 angstroms [21] [10]. Additionally, the para-methyl group engages in CH-π interactions with hydrophobic residues such as isoleucine, leucine, and valine, providing 4-8 kilojoules per mole of binding energy through perpendicular orientations at 3.5-4.0 angstroms [21] [9].